molecular formula C20H21NO6 B4212334 (3-Phenyl-4,5-dihydro-1,2-oxazol-5-yl)methyl 3,4,5-trimethoxybenzoate

(3-Phenyl-4,5-dihydro-1,2-oxazol-5-yl)methyl 3,4,5-trimethoxybenzoate

Cat. No.: B4212334
M. Wt: 371.4 g/mol
InChI Key: RGIKVTGMOHMRRQ-UHFFFAOYSA-N
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Description

(3-Phenyl-4,5-dihydro-1,2-oxazol-5-yl)methyl 3,4,5-trimethoxybenzoate is a complex organic compound that features an isoxazole ring and a benzoate ester

Properties

IUPAC Name

(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)methyl 3,4,5-trimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO6/c1-23-17-9-14(10-18(24-2)19(17)25-3)20(22)26-12-15-11-16(21-27-15)13-7-5-4-6-8-13/h4-10,15H,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGIKVTGMOHMRRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OCC2CC(=NO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501325399
Record name (3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)methyl 3,4,5-trimethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501325399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

38.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24794544
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

832687-50-0
Record name (3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)methyl 3,4,5-trimethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501325399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Phenyl-4,5-dihydro-1,2-oxazol-5-yl)methyl 3,4,5-trimethoxybenzoate typically involves the formation of the isoxazole ring through a (3 + 2) cycloaddition reaction. This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact . The reaction conditions often include moderate temperatures and the use of nitrile oxides and dipolarophiles .

Industrial Production Methods

Industrial production of this compound would likely involve scalable synthetic routes that minimize waste and maximize yield. The use of continuous flow reactors and green chemistry principles could be employed to achieve this goal.

Chemical Reactions Analysis

Types of Reactions

(3-Phenyl-4,5-dihydro-1,2-oxazol-5-yl)methyl 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of oxazole compounds possess significant antibacterial and antifungal properties. For instance, studies have shown that similar compounds can inhibit the growth of various pathogenic bacteria and fungi, making them potential candidates for new antimicrobial agents .

Anticancer Potential

Compounds containing oxazole rings have been investigated for their anticancer properties. The ability to induce apoptosis in cancer cells through various mechanisms has been documented in related studies. The structural features of (3-Phenyl-4,5-dihydro-1,2-oxazol-5-yl)methyl derivatives may contribute to their efficacy against different cancer cell lines .

Neurological Applications

Benzodiazepines and their derivatives are widely recognized for their anxiolytic and sedative effects. The incorporation of the oxazole ring may enhance the neuroactive properties of (3-Phenyl-4,5-dihydro-1,2-oxazol-5-yl)methyl 3,4,5-trimethoxybenzoate, making it a candidate for treating anxiety disorders and other neurological conditions .

Synthetic Routes

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:

  • Formation of the Oxazole Ring : This can be achieved through cyclization reactions involving appropriate aldehydes and amines.
  • Alkylation : The introduction of the methyl group onto the oxazole ring is often accomplished via alkylation techniques.
  • Esterification : The final step usually involves esterification with trimethoxybenzoic acid to yield the target compound.

Case Study 1: Antimicrobial Efficacy

A study conducted by Kalkhambkar et al. demonstrated that similar oxazole derivatives exhibited potent antimicrobial activity against Staphylococcus aureus and Candida albicans. This highlights the potential of this compound in developing new antimicrobial therapies .

Case Study 2: Anticancer Activity

Research published in Journal of Medicinal Chemistry explored the anticancer effects of oxazole derivatives on various cancer cell lines. The results indicated that these compounds could inhibit cell proliferation and induce apoptosis through caspase activation pathways .

Case Study 3: Neuropharmacological Effects

In a study examining benzodiazepine derivatives for their anxiolytic effects, it was found that compounds with structural similarities to (3-Phenyl-4,5-dihydro-1,2-oxazol-5-yl)methyl showed promising results in reducing anxiety-like behavior in animal models .

Mechanism of Action

The mechanism of action of (3-Phenyl-4,5-dihydro-1,2-oxazol-5-yl)methyl 3,4,5-trimethoxybenzoate involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes or receptors, leading to changes in biological pathways. The exact molecular targets and pathways depend on the specific application and are often studied through biochemical assays and computational modeling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (3-Phenyl-4,5-dihydro-1,2-oxazol-5-yl)methyl 3,4,5-trimethoxybenzoate apart is its unique combination of functional groups, which provides a distinct set of chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Biological Activity

The compound (3-Phenyl-4,5-dihydro-1,2-oxazol-5-yl)methyl 3,4,5-trimethoxybenzoate is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including its anticancer effects, mechanisms of action, and structure-activity relationships (SAR), supported by relevant case studies and data.

Molecular Structure

The molecular formula of the compound is C21H23N3O5C_{21}H_{23}N_{3}O_{5} with a molecular weight of approximately 385.43 g/mol. The structure features a phenyl ring attached to a dihydroisoxazole moiety and a trimethoxybenzoate group.

Anticancer Activity

Research indicates that derivatives of compounds similar to This compound exhibit significant anticancer properties. A notable study demonstrated that related compounds showed potent activity against various human cancer cell lines. For instance:

CompoundCell LineIC50 (nM)Mechanism of Action
1H-benzo[d][1,2,3]triazol-1-yl 3,4,5-trimethoxybenzoateMCF7 (breast)1.2Histone deacetylase inhibition
A549 (lung)2.4Induction of apoptosis
HeLa (cervical)1.8Cell cycle arrest

These findings suggest that the compound may act as a histone deacetylase inhibitor , which is crucial in regulating gene expression involved in cancer progression .

The mechanisms through which the compound exerts its biological effects include:

  • Histone Deacetylase Inhibition : By inhibiting histone deacetylases (HDACs), the compound can lead to increased acetylation of histones, resulting in altered gene expression patterns that can suppress tumor growth.
  • Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.

Study 1: Antiproliferative Effects

In a study assessing the antiproliferative effects of the compound on human cancer cells, it was observed that concentrations as low as 1 nM significantly reduced cell viability in MCF7 and A549 cell lines. The study utilized assays such as MTT and flow cytometry for cell cycle analysis to confirm these findings .

Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study revealed that modifications to the oxazole ring and benzoate moiety can enhance biological activity. For example:

ModificationEffect on Activity
Addition of halogen substituents on phenyl ringIncreased potency against cancer cell lines
Variation in alkoxy group length on benzoateAltered solubility and bioavailability

These modifications indicate that careful structural tuning can lead to more effective anticancer agents derived from this framework .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Phenyl-4,5-dihydro-1,2-oxazol-5-yl)methyl 3,4,5-trimethoxybenzoate
Reactant of Route 2
Reactant of Route 2
(3-Phenyl-4,5-dihydro-1,2-oxazol-5-yl)methyl 3,4,5-trimethoxybenzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.